

4-Bromo-2-nitrophenol: A Comprehensive Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrophenol is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, fine chemical synthesis, and drug development. Its trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a bromine atom on an aromatic scaffold, provides multiple reaction sites for strategic chemical modifications. This guide offers an in-depth overview of the synthesis, key reactions, and applications of **4-Bromo-2-nitrophenol**, complete with detailed experimental protocols, quantitative data, and visual diagrams to support advanced research and development endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **4-Bromo-2-nitrophenol** is presented below, providing essential data for its identification and use in the laboratory.

Table 1: Physicochemical Properties of **4-Bromo-2-nitrophenol**

Property	Value
CAS Number	7693-52-9
Molecular Formula	C ₆ H ₄ BrNO ₃
Molecular Weight	218.01 g/mol
Appearance	Yellow crystalline powder or crystals
Melting Point	90-94 °C
Boiling Point	259.4 ± 20.0 °C (Predicted)
pKa	6.28 ± 0.14 (Predicted)
Solubility	Slightly soluble in water; soluble in ethanol, chloroform, and ether.[1]

Table 2: Spectroscopic Data for **4-Bromo-2-nitrophenol**

Technique	Data
¹ H NMR	Spectral data available.[2][3]
¹³ C NMR	Spectral data for analogous compounds are available, aiding in the prediction of chemical shifts.[4]
Infrared (IR)	Spectral data available.[5]
Mass Spectrometry (MS)	Spectral data available.[6]

Synthesis of 4-Bromo-2-nitrophenol

The primary industrial synthesis of **4-Bromo-2-nitrophenol** involves the nitration of p-bromophenol. A continuous flow method offers a safe and efficient approach to this synthesis.

Experimental Protocol: Synthesis via Nitration of p-Bromophenol in a Continuous Flow Reactor

This protocol describes a continuous flow synthesis method for **4-bromo-2-nitrophenol**.^{[5][7][8]}

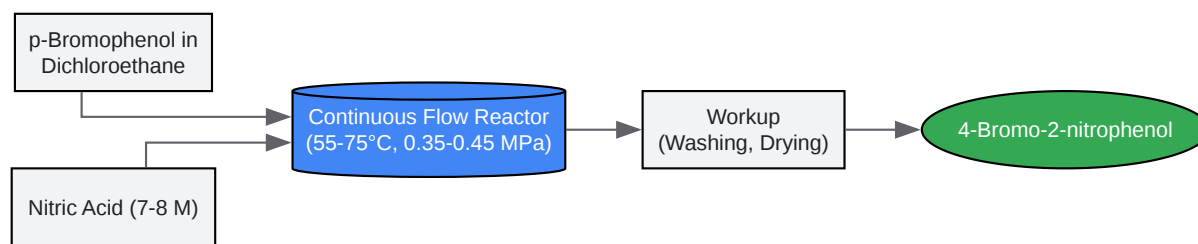
Materials:

- p-Bromophenol
- Dichloroethane
- Nitric acid (7-8 M)
- Continuous flow reactor system with two pumps
- Standard laboratory glassware for workup

Procedure:

- Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.
- Prepare a 7-8 M solution of nitric acid.
- Set up the continuous flow reactor, maintaining the temperature between 55-75°C and the pressure between 0.35-0.45 MPa.
- Using two separate pumps, inject the p-bromophenol solution and the nitric acid solution into the reactor.
- Allow a residence time of 20-30 minutes for the reaction to proceed.
- Collect the reactor output. The product, **4-Bromo-2-nitrophenol**, will be in the organic phase.
- Workup the organic phase by washing with water and a mild base to neutralize and remove excess acid.
- Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product.

- Further purification can be achieved by recrystallization.

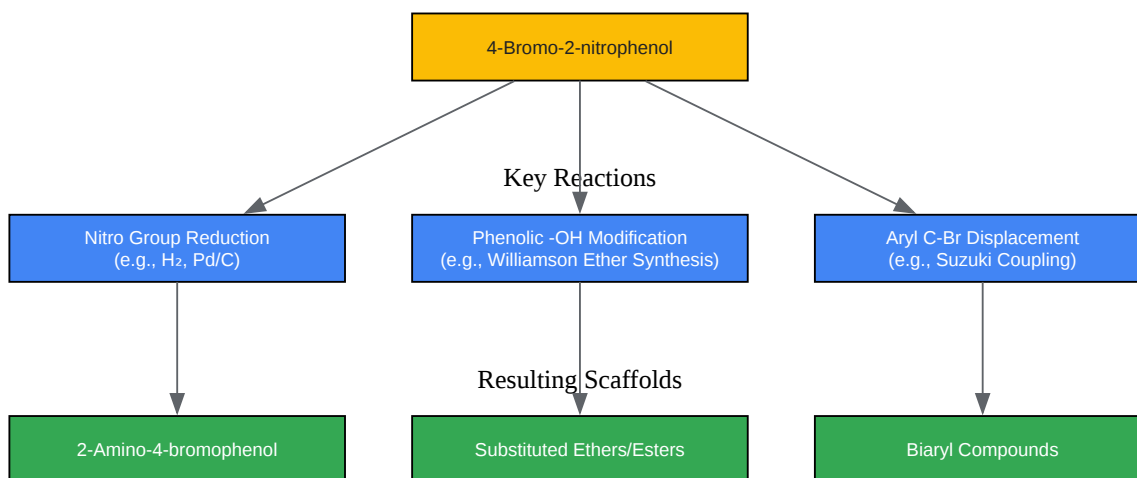


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Synthesis of 4-Bromo-2-nitrophenol

Key Chemical Transformations and Applications

The strategic positioning of the hydroxyl, nitro, and bromo functional groups on the **4-Bromo-2-nitrophenol** scaffold allows for a diverse range of selective chemical transformations, making it a valuable building block in the synthesis of more complex molecules.



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Synthetic utility of **4-Bromo-2-nitrophenol**

Nitro Group Reduction

The nitro group can be readily reduced to an amino group, yielding 2-amino-4-bromophenol. This transformation is fundamental for introducing a nucleophilic amine, which can be utilized for amide bond formation, diazotization, or as a precursor for synthesizing heterocyclic ring systems.

This protocol details the catalytic hydrogenation of **4-Bromo-2-nitrophenol**.

Materials:

- **4-Bromo-2-nitrophenol** (e.g., 50.7 g, 233 mmol)
- Tetrahydrofuran (THF), 500 mL
- 5% Rhodium on Carbon (Rh/C) (e.g., 5.00 g)
- Hydrogen gas supply
- Filtration apparatus (e.g., Büchner funnel with Celite)
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, dissolve **4-Bromo-2-nitrophenol** in THF.
- Carefully add the 5% Rh/C catalyst to the solution.
- Pressurize the vessel with hydrogen gas according to standard catalytic hydrogenation procedures.
- The reaction is typically complete within 11 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

- Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of THF.
- Combine the filtrates and concentrate under reduced pressure to yield 2-amino-4-bromophenol.

Phenolic Hydroxyl Group Modification: Williamson Ether Synthesis

The acidic proton of the phenolic hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions, such as the Williamson ether synthesis, to produce various aryl ethers.

This protocol provides a general procedure for the Williamson ether synthesis starting from a phenol.

Materials:

- **4-Bromo-2-nitrophenol**
- Anhydrous base (e.g., K_2CO_3 , NaH)
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

Procedure:

- Dissolve **4-Bromo-2-nitrophenol** in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Add the anhydrous base and stir the mixture at room temperature for a designated period to form the phenoxide.
- Add the alkyl halide dropwise to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.

- After completion, cool the mixture to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Table 3: Representative Data for Williamson Ether Synthesis of Phenols

Phenol	Alkyl Halide	Base	Solvent	Temp (°C)	Yield (%)
4-Bromophenol	Alkyl Bromide	KOH	Microwave	-	-
Phenol	Alkyl Halide	Strong Base	DMF/DMSO	-	-
4-Ethylphenol	Methyl Iodide	NaOH	-	Reflux	-

Note: Specific yield data for **4-Bromo-2-nitrophenol** in Williamson ether synthesis is not readily available in the searched literature; the table provides conditions for analogous reactions.

Bromine Atom Displacement: Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, leading to the synthesis of diverse biaryl compounds.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide.

Materials:

- **4-Bromo-2-nitrophenol**

- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
- Base (e.g., K₂CO₃, K₃PO₄)
- Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

- In a reaction vessel, combine **4-Bromo-2-nitrophenol**, the arylboronic acid, the palladium catalyst, and the base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Table 4: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide	Boronic Acid	Catalyst	Base	Solvent	Temp (°C)	Yield (%)
4-Bromonitrobenzene	Phenylboronic acid	Pd-polymer hybrid	K ₃ PO ₄	Water	-	High
4-Bromoacetophenone	Phenylboronic acid	Pd(II)-[N,O] complex	-	Methanol	RT	High
4-Bromophenol	Phenylboronic acid	Pd on porous glass	-	Water	150 (MW)	>90

Note: Specific yield data for **4-Bromo-2-nitrophenol** in Suzuki-Miyaura coupling is not readily available in the searched literature; the table provides conditions for analogous reactions.

Applications in Drug Development

4-Bromo-2-nitrophenol is a valuable intermediate in the synthesis of various biologically active compounds and active pharmaceutical ingredients (APIs). For instance, it can be used to synthesize derivatives with potential applications as peptidase inhibitors for treating diabetes and as Btk inhibitors for treating immune diseases.^[7] Its derivatives have also been explored for their potential as antimicrobial and antiviral agents.

Conclusion

4-Bromo-2-nitrophenol is a highly valuable and versatile synthetic intermediate with broad applications in organic synthesis and drug discovery. The presence of three distinct and strategically located functional groups allows for a wide array of chemical modifications, enabling the construction of complex molecular architectures. The detailed protocols and data provided in this guide are intended to facilitate the effective utilization of **4-Bromo-2-nitrophenol** in research and development, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

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